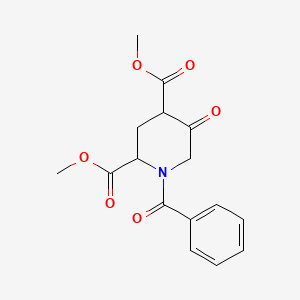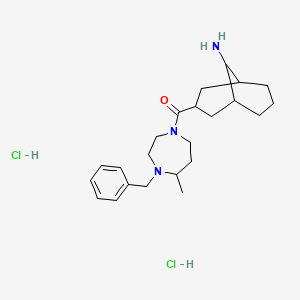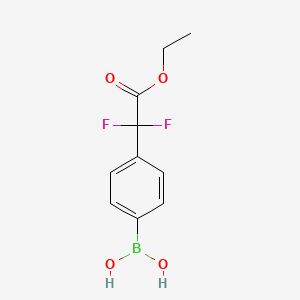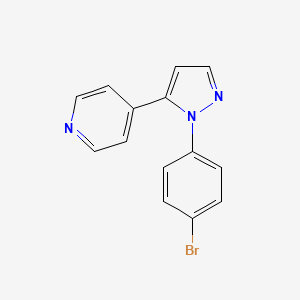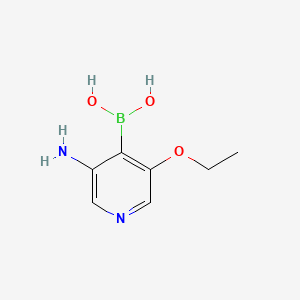
(3-氨基-5-乙氧基吡啶-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-5-ethoxypyridin-4-yl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and an ethoxy group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry:
Organic Synthesis: (3-Amino-5-ethoxypyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors for detecting biomolecules.
Medicine:
Drug Development: The compound is explored for its potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.
Industry:
Materials Science: (3-Amino-5-ethoxypyridin-4-yl)boronic acid is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-5-ethoxypyridine.
Borylation: The pyridine derivative undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production of (3-Amino-5-ethoxypyridin-4-yl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: (3-Amino-5-ethoxypyridin-4-yl)boronic acid is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Substitution: The amino and ethoxy groups on the pyridine ring can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of boronic esters or borates
Substitution: Formation of various substituted pyridine derivatives
作用机制
The mechanism of action of (3-Amino-5-ethoxypyridin-4-yl)boronic acid primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity. Additionally, the amino and ethoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Aminophenyl)boronic Acid: Similar structure but with an amino group on a phenyl ring.
(3-Aminopyridin-4-yl)boronic Acid: Lacks the ethoxy group present in (3-Amino-5-ethoxypyridin-4-yl)boronic acid.
Uniqueness:
Functional Groups: The presence of both an amino group and an ethoxy group on the pyridine ring makes (3-Amino-5-ethoxypyridin-4-yl)boronic acid unique. These functional groups provide additional sites for chemical modification and enhance the compound’s reactivity.
Versatility: The compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling, oxidation, and substitution, makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(3-amino-5-ethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUJMQCOCWYHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1N)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694509 |
Source


|
| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-08-3 |
Source


|
| Record name | Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

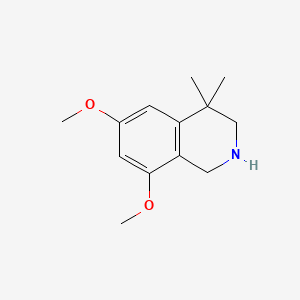
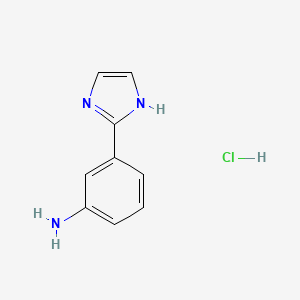
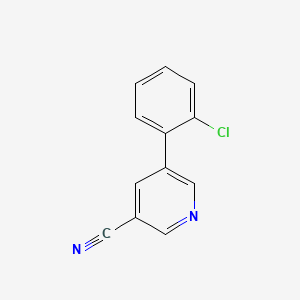
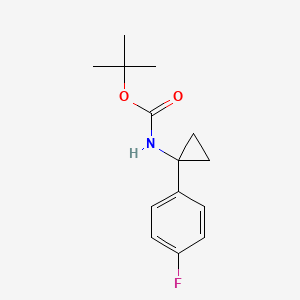

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)

